2-Chloro-3-methylnaphthoquinone
Description
2-Chloro-3-methyl-1,4-naphthoquinone (CAS: 17015-99-5) is a naphthoquinone derivative with the molecular formula C₁₁H₇ClO₂ and a molecular weight of 206.625 g/mol . Its structure consists of a naphthoquinone backbone substituted with a chlorine atom at position 2 and a methyl group at position 3 (Figure 1). Naphthoquinones are redox-active compounds known for diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties.
Properties
Molecular Formula |
C11H7ClO2 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
2-chloro-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 |
InChI Key |
WYIOQBYLZGEHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 2-chloro-3-methylnaphthoquinone differ in substituent groups, which influence electronic properties, solubility, and biological activity.
Table 1: Structural Comparison of Selected Naphthoquinone Derivatives
*Calculated molecular weight.
Physicochemical and Crystallographic Properties
- Solubility: Methyl and chloro substituents (e.g., C₁₁H₇ClO₂) render the compound hydrophobic, whereas hydroxyethyl or amino groups improve aqueous solubility .
- Crystal Packing: 2-Chloro-3-(4-methylanilino)-1,4-naphthoquinone crystallizes with a dihedral angle of 52.38° between the naphthoquinone and benzene rings, stabilized by N–H⋯O interactions . Brominated analogs (e.g., C₁₅H₁₁BrN₂O₂S) exhibit one molecule per asymmetric unit, contrasting with chloro derivatives that may adopt different packing arrangements .
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